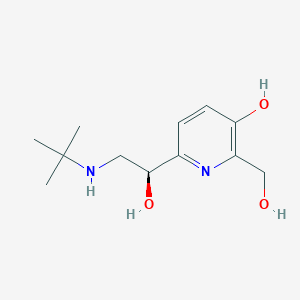

(S)-Pirbuterol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1352192-57-4 |

|---|---|

Molecular Formula |

C12H20N2O3 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

6-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3/t11-/m0/s1 |

InChI Key |

VQDBNKDJNJQRDG-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)NC[C@@H](C1=NC(=C(C=C1)O)CO)O |

Canonical SMILES |

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O |

Origin of Product |

United States |

Stereochemical Characterization and Analysis of S Pirbuterol

Theoretical Basis of Pirbuterol's Chirality

The chirality of pirbuterol (B1677960) originates from the presence of an asymmetric carbon atom, also known as a chiral center. nih.gov This carbon atom is bonded to four different substituent groups, resulting in two non-superimposable mirror images called enantiomers. nih.govtg.org.au In the case of pirbuterol, the chiral center is the carbon atom in the ethylamino side chain that bears a hydroxyl group. wikipedia.org This structural feature is common to many β2-agonists and is crucial for their interaction with the β2-adrenergic receptor. wikipedia.org

The two enantiomers of pirbuterol are designated as (R)-pirbuterol and (S)-pirbuterol based on the Cahn-Ingold-Prelog priority rules, which assign priorities to the four substituents around the chiral center to define its absolute configuration. wikipedia.org While pirbuterol has been marketed as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers, research has often shown that the pharmacological activity of β2-agonists predominantly resides in the (R)-enantiomer. wikipedia.orgwikipedia.orgresearchgate.net

The differential interaction of enantiomers with chiral environments, such as biological receptors, is a fundamental concept in stereochemistry. mdpi.com The Easson-Stedman model proposes that for a chiral drug to elicit a biological response, a minimum of three points of interaction with its receptor are necessary. wikipedia.org The enantiomer that can achieve this three-point binding (the eutomer) will have a significantly higher affinity and efficacy than the other enantiomer (the distomer), which may only bind at two sites. wikipedia.org This principle underpins the stereoselective activity observed with many chiral drugs, including β2-agonists.

Enantiomeric Resolution Techniques

The separation and quantification of individual enantiomers from a racemic mixture are critical for studying their distinct properties and for ensuring the quality and purity of single-enantiomer drug products. mdpi.com Various analytical techniques have been developed for the enantiomeric resolution of chiral compounds like pirbuterol.

High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. asianpubs.orgresearchgate.net Chiral HPLC methods can be broadly categorized into direct and indirect approaches. The direct method, which is more common, utilizes a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times and thus, separation. researchgate.net

For pirbuterol, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven to be effective. asianpubs.org Specifically, a Chiralpak AD-H column, which is based on amylose, has demonstrated excellent selectivity for separating pirbuterol enantiomers. asianpubs.org The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.

The composition of the mobile phase is a critical parameter in optimizing the separation. For pirbuterol on a Chiralpak AD-H column, a mobile phase consisting of n-hexane, ethanol, and diethylamine (B46881) has been successfully used. asianpubs.org The organic modifier (ethanol) and the basic additive (diethylamine) play crucial roles in modulating the retention and resolution of the enantiomers. asianpubs.org Temperature also influences the separation, with studies indicating that the enantiomeric separation of pirbuterol is an enthalpy-driven process. asianpubs.org

Table 1: HPLC Conditions for Pirbuterol Enantiomer Separation asianpubs.org

| Parameter | Condition |

| Column | Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane:ethanol:diethylamine (90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 ºC |

| Detection | UV at 283 nm |

| Injection Volume | 20 µL |

Capillary Electrophoresis (CE) for Chiral Analysis

Capillary Electrophoresis (CE) is another highly efficient analytical technique for chiral separations, offering advantages such as high resolution, low sample consumption, and operational flexibility. mdpi.comresearchgate.net In chiral CE, a chiral selector is added to the background electrolyte (BGE) to facilitate the separation of enantiomers. mdpi.com

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. mdpi.com The different stability of these complexes leads to different electrophoretic mobilities, enabling separation. For β-agonists like pirbuterol, various types of cyclodextrins, including sulfated β-cyclodextrin, have been employed. asianpubs.orgchemrxiv.org

The optimization of a chiral CE method involves several parameters, including the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. researcher.life The choice of these parameters can significantly impact the resolution and analysis time.

Other Chromatographic and Electrophoretic Methods for Enantiomeric Purity Determination

Besides HPLC and CE, other related techniques can be employed for determining the enantiomeric purity of pirbuterol. These include:

Capillary Electrochromatography (CEC): This hybrid technique combines the high separation efficiency of CE with the selectivity of HPLC. asianpubs.org In CEC, the capillary is packed with a stationary phase, and the mobile phase is driven by electroosmotic flow. asianpubs.org

Isotachophoresis (ITP) and Micellar Electrokinetic Chromatography (MEKC): These are other modes of capillary electrophoresis that have been applied to the analysis of pirbuterol. asianpubs.org

Enantiomeric Purity Assessment Methodologies

The assessment of enantiomeric purity is crucial, especially when one enantiomer is therapeutically active and the other is less active or may contribute to side effects. unibo.it The goal of these methodologies is to accurately quantify the amount of the undesired enantiomer (the distomer) in the presence of a large excess of the desired enantiomer (the eutomer). unibo.it

The validation of an analytical method for enantiomeric purity is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). pensoft.net Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomer and any impurities. pensoft.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. pensoft.net

Accuracy: The closeness of the test results obtained by the method to the true value. pensoft.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). asianpubs.orgpensoft.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. chemrxiv.org

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chemrxiv.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. chemrxiv.org

For the HPLC method using a Chiralpak AD-H column, validation studies have shown that the method is selective, precise, and accurate for determining the enantiomeric purity of pirbuterol. asianpubs.org The resolution between the two enantiomers was found to be greater than 4.0, and the relative standard deviation (RSD) for precision was less than 0.43%. asianpubs.org

Stereoselective Synthesis of S Pirbuterol and Analogues

Chiral Auxiliary Approaches in Pirbuterol (B1677960) Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed. This method is particularly useful in the early stages of drug discovery due to its robustness and broad applicability. ptfarm.pl

While specific literature detailing the use of a chiral auxiliary for the synthesis of (S)-Pirbuterol is not prevalent in the provided search results, the strategy has been successfully applied to the synthesis of analogous β-agonists, such as Salmeterol (B1361061). researchgate.net In one approach for (R)-Salmeterol, a diastereoselective reduction of a benzylic ketone was directed by a labile N-linked chiral auxiliary. rug.nl

A general approach using a chiral auxiliary for a β-amino alcohol synthesis could involve the following steps:

Attachment of a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, to a carboxylic acid derivative of the pyridine (B92270) core of Pirbuterol. researchgate.net

Diastereoselective reduction of a ketone precursor to establish the desired stereochemistry at the hydroxyl-bearing carbon, guided by the chiral auxiliary.

Removal of the chiral auxiliary to yield the enantiomerically enriched amino alcohol side chain, which can then be elaborated to form this compound.

The choice of auxiliary is critical, with Evans oxazolidinones and Oppolzer's camphorsultam being well-known examples that have seen broad application in asymmetric synthesis. researchgate.net For instance, (R)-phenylglycine amide has been used as a chiral auxiliary in asymmetric Strecker syntheses, leading to high diastereomeric excess through a crystallization-induced asymmetric transformation. acs.org

Enzymatic and Biocatalytic Routes for Stereoselective Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. researchgate.net These methods are increasingly employed in the pharmaceutical industry for the synthesis of chiral molecules. researchgate.netresearchgate.net

Specific biocatalytic routes for this compound are not extensively documented in the provided search results, but the synthesis of other chiral β-agonists and related structures provides strong precedent for potential enzymatic strategies. mdpi.comrxlist.com These can include:

Kinetic Resolution: Enzymes, particularly lipases, can selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing for the separation of the two. researchgate.net For example, the kinetic resolution of a racemic chlorohydrin precursor using Pseudomonas cepacia lipase (B570770) was a key step in the synthesis of (S)-Practolol. mdpi.com A similar strategy could be envisioned for a suitable Pirbuterol precursor.

Asymmetric Reduction of Ketones: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are enzymes that can reduce a prochiral ketone to a chiral alcohol with very high enantioselectivity. researchgate.net The synthesis of (R)-Salmeterol has been achieved via the asymmetric reduction of an azidoketone intermediate using the yeast Pichia angusta. researchgate.net A similar enzymatic reduction of a corresponding ketone precursor for Pirbuterol could be a highly efficient route to the (S)-enantiomer.

Transaminases: These enzymes can be used for the asymmetric synthesis of chiral amines, which are key components of many pharmaceuticals. ptfarm.pl

The development of a biocatalytic process often involves screening a library of enzymes to find one with the desired activity and selectivity for the target substrate. ptfarm.pl

Resolution of Racemic Pirbuterol Mixtures for (S)-Enantiomer Isolation

Pirbuterol is commercially available as a racemic mixture. medcraveonline.com The separation of enantiomers from a racemate, known as resolution, remains a common and cost-effective method for obtaining enantiopure compounds. asianpubs.org

One of the primary methods for resolving racemic mixtures is the formation of diastereomeric salts. asianpubs.org This involves reacting the racemic base (like Pirbuterol) with a single enantiomer of a chiral acid (a resolving agent). The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. asianpubs.org The desired enantiomer is then recovered by decomposing the salt.

For the specific case of Pirbuterol, enantioselective separation has been demonstrated using High-Performance Liquid Chromatography (HPLC). A study detailed the successful separation of pirbuterol enantiomers on a polysaccharide-based chiral stationary phase, Chiralpak AD-H. The method was validated for its accuracy, precision, and linearity, proving its suitability for the analytical determination of the enantiomers.

Table 1: HPLC Conditions for Enantioselective Separation of Pirbuterol

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H |

| Mobile Phase | Optimized composition (specifics not detailed in abstract) |

| Detector | Polarimetric |

| Resolution (Rs) | > 4.0 |

| Tailing Factor | < 1.47 |

| LOD | 0.90 µg/mL |

| LOQ | 2.35 µg/mL |

This HPLC method provides a reliable way to separate and quantify the enantiomers of pirbuterol in bulk drugs and formulations, which is essential for quality control and for obtaining the pure (S)-enantiomer for research or therapeutic use.

Pharmacological Investigations of S Pirbuterol in Experimental Models

In Vitro Receptor Binding Affinity and Selectivity Studies

In vitro studies have been fundamental in characterizing the interaction of (S)-pirbuterol with its primary molecular target, the beta-2 adrenergic receptor. These investigations provide quantitative measures of binding affinity and selectivity, which are crucial for understanding its pharmacological profile.

Beta-2 Adrenergic Receptor Binding Kinetics and Thermodynamics

The pharmacological effects of pirbuterol (B1677960) are attributed to its activity as a beta-2 adrenergic agonist. drugbank.comnih.gov The binding of an agonist to a G protein-coupled receptor (GPCR) like the β2-adrenoceptor is a complex process influenced by receptor conformation and thermodynamics. researchgate.net Studies using radioligand binding assays help to determine the affinity of ligands for these receptors. researchgate.net The affinity of a ligand is a measure of the avidity of its binding to its receptor. atsjournals.org

The binding process for agonists to the β2-adrenoceptor can be complex, with evidence suggesting the receptor exists in multiple affinity states. For instance, studies with fenoterol (B1672521) analogs using an agonist radioligand, 3H-methoxyfenoterol, indicated that the radioligand binds with high affinity to an agonist conformation of the receptor. This high-affinity state represents a fraction of the total receptor population. researchgate.net The thermodynamics of this binding are often entropy-driven. researchgate.net While specific kinetic and thermodynamic data for this compound are not extensively detailed in the provided results, the general principles of β2-agonist binding provide a framework for understanding its interaction with the receptor.

Comparative Receptor Selectivity Profiles (e.g., Beta-1 vs. Beta-2 Adrenergic Receptors) in Experimental Systems

Pirbuterol has demonstrated a preferential effect on beta-2 adrenergic receptors as compared to beta-1 adrenergic receptors in both in vitro and in vivo pharmacological studies. drugbank.comrxlist.com While beta-2 receptors are predominant in bronchial smooth muscle, beta-1 receptors are the major subtype in the heart. drugbank.comdrugbank.comrevespcardiol.org However, a significant population of beta-2 receptors, estimated to be between 10-50%, also exists in the human heart. drugbank.comrxlist.comdrugbank.com

The selectivity of beta-adrenoceptor agonists can be due to either selective affinity or selective intrinsic efficacy. nih.govnih.govresearchgate.net For example, agonists like salmeterol (B1361061) and formoterol (B127741) show high selectivity for the beta-2 adrenoceptor based on affinity, whereas other compounds may exhibit selectivity through their intrinsic efficacy. nih.govnih.govresearchgate.net Pirbuterol's selectivity for beta-2 receptors is a key feature of its pharmacological profile, similar to other beta-2 selective agonists like albuterol. nih.govdrugbank.com

Table 1: Comparative Selectivity of Beta-Adrenergic Agonists This table is generated based on general knowledge from the search results. Specific quantitative values for pirbuterol were not available.

| Compound | Primary Receptor Target | Basis for Selectivity |

|---|---|---|

| This compound | Beta-2 Adrenergic Receptor | Preferential binding affinity |

| Isoproterenol (B85558) | Beta-1 and Beta-2 Adrenergic Receptors | Low affinity-selectivity |

| Salmeterol | Beta-2 Adrenergic Receptor | Selective affinity |

| Formoterol | Beta-2 Adrenergic Receptor | Selective affinity |

| Denopamine | Beta-1 Adrenergic Receptor | Selective intrinsic efficacy |

| Salbutamol (B1663637) | Beta-2 Adrenergic Receptor | Selective intrinsic efficacy |

Molecular and Cellular Mechanisms of Action in Experimental Systems

The therapeutic effects of this compound are initiated at the molecular level through its interaction with the beta-2 adrenergic receptor, leading to a cascade of intracellular events.

Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Signaling Pathways

The pharmacological actions of beta-adrenergic agonist drugs, including pirbuterol, are largely due to the stimulation of intracellular adenylyl cyclase via beta-adrenergic receptors. drugbank.comrxlist.com This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cyclic AMP or cAMP). drugbank.comrxlist.com The generation of cAMP is initiated when an extracellular messenger, such as a drug, binds to a G protein-coupled receptor (GPCR) that is coupled to a stimulatory G protein α subunit (Gαs). nih.gov This binding leads to the activation of adenylyl cyclase and subsequent production of cAMP. nih.govnih.gov

The increased levels of cAMP are associated with the relaxation of bronchial smooth muscle. drugbank.comrxlist.com This occurs through the activation of protein kinase A (PKA), which in turn inhibits the phosphorylation of myosin and lowers intracellular calcium concentrations, leading to muscle relaxation. drugbank.com This cAMP-mediated signaling is a central mechanism for the bronchodilatory effects of beta-2 agonists. atsjournals.org

G-Protein Coupling and Signal Transduction Bias in In Vitro Models

Beta-adrenergic receptors mediate the activation of adenylyl cyclase through the action of G proteins. drugbank.com Specifically, the beta-2 adrenergic receptor couples to the stimulatory G protein, Gs. nih.gov Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gs. atsjournals.org The activated Gαs subunit then stimulates adenylyl cyclase to produce cAMP. nih.govnih.gov

In recent years, the concept of "biased signaling" or "functional selectivity" has emerged, suggesting that how a ligand binds to a receptor can influence which downstream signaling pathways are activated. frontiersin.org Ligands can be biased towards G protein-mediated signaling or towards other pathways, such as those involving β-arrestins. frontiersin.orgnih.gov While detailed studies on the signal transduction bias of this compound are not extensively covered in the provided results, it is a key area of modern GPCR pharmacology. nih.gov The interaction between the receptor, the ligand, and the G protein is a critical determinant of the ultimate cellular response. biorxiv.orgbiorxiv.org

Structure-Activity Relationship (SAR) Studies on Pirbuterol Stereoisomers

The biological activity of chiral drugs like pirbuterol can be highly dependent on the spatial arrangement of their atoms. Pirbuterol is a racemic mixture of two enantiomers, (R)- and this compound. rxlist.com

Stereoselectivity is a well-established phenomenon in drug-receptor interactions and drug metabolism. nih.gov For many beta-2 agonists, one enantiomer is significantly more active than the other. For example, the (R)-isomer of albuterol (levalbuterol) is responsible for its bronchodilatory effects, while the (S)-isomer may even contribute to increased bronchial reactivity. drugbank.com The (R)-enantiomer of albuterol has a much greater affinity for the beta-2 receptor than the (S)-enantiomer. drugbank.com

Influence of Stereoconfiguration on Receptor Interaction

The interaction of adrenergic agonists with their receptors is highly dependent on the three-dimensional arrangement of the molecule, a property known as stereoselectivity. Pirbuterol is a chiral molecule, possessing a stereocenter at the carbon atom bearing the hydroxyl group in the ethanolamine (B43304) side chain. Consequently, it exists as two enantiomers: (R)-pirbuterol and this compound. Commercially, pirbuterol was supplied as a racemic mixture, containing equal amounts of both enantiomers. imrpress.com

Pharmacological activity for virtually all β₂-adrenergic agonists resides in the (R)-enantiomer. nih.gov This stereoselectivity is a well-established principle in adrenergic pharmacology. The (R)-enantiomer is responsible for the therapeutic bronchodilatory effects by effectively binding to and activating the β₂-adrenergic receptor. imrpress.com In contrast, the (S)-enantiomer is considered to be inactive or possess significantly lower affinity for the β₂-receptor. mdpi.comnih.gov

This principle is thoroughly documented for albuterol (salbutamol), the closest structural analog of pirbuterol. nih.gov For albuterol, the (R)-isomer has approximately 150 times greater affinity for the β₂-receptor than the (S)-isomer. drugbank.com The (S)-enantiomer is often described as pharmacologically inert at the β₂-receptor target. researchgate.net Given the structural similarity and the conserved mechanism of action, it is pharmacologically accepted that the β₂-agonist activity of racemic pirbuterol is attributable to the (R)-pirbuterol enantiomer, while the this compound enantiomer does not contribute to the desired receptor activation.

While specific binding affinity studies quantifying the Kᵢ or Kₔ values for the individual enantiomers of pirbuterol at β-adrenergic receptors are not extensively reported in publicly available literature, the data from analogous compounds provide a clear understanding of the stereochemical requirements for receptor interaction. Studies on albuterol enantiomers have shown that effects mediated through the β₂-adrenergic receptor are produced by the (R)-enantiomer, a finding that is considered applicable across this class of drugs. imrpress.com

Positional and Substituent Effects on In Vitro Activity

The in vitro activity of pirbuterol is defined by its unique chemical structure, particularly the substitution of a pyridine (B92270) ring for the benzene (B151609) ring found in its analog, salbutamol. nih.govnih.gov This positional change, along with the specific arrangement of substituents on the pyridine ring, significantly influences its potency and receptor selectivity. Pirbuterol's structure is specifically 2-hydroxymethyl-3-hydroxy-6-(1-hydroxy-2-tert-butylaminoethyl)pyridine. nih.gov The N-tert-butyl group is a common feature in β₂-selective agonists, contributing to their selectivity over β₁-receptors. oup.com

In vitro studies comparing pirbuterol with salbutamol and the non-selective β-agonist isoproterenol have provided quantitative insights into its pharmacological profile. These studies typically measure the potency of the compounds in relaxing tracheal smooth muscle (an indicator of β₂-receptor activity) and in increasing the heart rate of isolated atria (an indicator of β₁-receptor activity). The ratio of these activities provides a measure of β₂-selectivity. nih.gov

One key study found that while pirbuterol was less potent than salbutamol as a relaxant of guinea-pig tracheal muscle, it was significantly more β₂-selective. The relative selectivity of pirbuterol for pulmonary (β₂) versus cardiac (β₁) tissue was determined to be 9 times greater than that of salbutamol and approximately 1500 times greater than that of isoproterenol. nih.gov

| Compound | Tracheal Relaxation (β₂) EC₅₀ (μg/ml) | Atrial Stimulation (β₁) EC₅₀ (μg/ml) | β₂-Selectivity Ratio (β₁ EC₅₀ / β₂ EC₅₀) |

|---|---|---|---|

| Isoproterenol | 0.0017 | 0.0017 | 1 |

| Salbutamol | 0.013 | 0.22 | 17 |

| Pirbuterol | 0.038 | 5.8 | 153 |

Further investigations into pirbuterol's action at β₁-adrenoceptors have characterized it as a partial agonist in rat left atria. nih.gov In experimental models where β₁-receptors were desensitized, pirbuterol acted as a competitive antagonist of isoproterenol. Through Schild analysis in this model, an equilibrium dissociation constant (Kₚ) for pirbuterol at β₁-adrenoceptors was estimated to be 2 µM. nih.gov This finding quantifies the affinity of pirbuterol for the β₁-receptor, confirming its lower affinity for this subtype compared to dedicated β₁-agonists and providing a basis for its selectivity profile.

Metabolic Fate of S Pirbuterol in Preclinical and in Vitro Models

Identification of Metabolites and Metabolic Pathways in Experimental Organisms/Systems

In vitro studies utilizing various experimental systems are crucial for identifying potential metabolites and elucidating the metabolic pathways of drug candidates. researchgate.netscispace.com For many xenobiotics, the liver is the primary site of metabolism, where enzymes catalyze reactions to make the compounds more water-soluble for easier excretion. merckvetmanual.com Phase I reactions, such as oxidation, and Phase II reactions, like conjugation, are the principal metabolic routes. merckvetmanual.com

While specific studies detailing the full range of metabolites for (S)-pirbuterol are not extensively available in the provided search results, the metabolism of similar β2-agonists like salbutamol (B1663637) involves pathways such as sulfate (B86663) conjugation. nih.gov For instance, in studies with the related compound trantinterol, incubation with human liver microsomes resulted in the formation of phase I metabolites, primarily through hydroxylation. rsc.org The main metabolic pathways for another drug, 101BHG-D01, were identified as loss of a phenyl group and hydroxylation. frontiersin.org In vitro models, including liver microsomes and hepatocytes, are standard tools for identifying metabolites formed through these enzymatic processes. researchgate.netmdpi.com

The following table summarizes common metabolic reactions observed for similar compounds, which could be relevant for this compound.

| Metabolic Reaction | Description | Potential Relevance to this compound |

| Hydroxylation | Addition of a hydroxyl (-OH) group, a common Phase I reaction catalyzed by Cytochrome P450 enzymes. merckvetmanual.com | Likely a key pathway, as seen with other β2-agonists. rsc.org |

| Conjugation | Attachment of an endogenous molecule (e.g., glucuronic acid, sulfate) to the drug or its metabolite, a Phase II reaction. merckvetmanual.com | Sulfate and glucuronide conjugation are common for β2-agonists. nih.govfrontiersin.org |

| Dealkylation | Removal of an alkyl group. | Observed in the metabolism of mexedrone, another synthetic cathinone. unife.it |

Stereoselective Metabolism and Enzyme Systems Involved (e.g., Sulfotransferases, CYP450)

The metabolism of chiral drugs can be stereoselective, meaning that one enantiomer is metabolized at a different rate or via a different pathway than the other. researchgate.net This has been observed for several β-adrenergic drugs. sci-hub.se

The primary enzyme systems responsible for drug metabolism are the Cytochrome P450 (CYP450) superfamily for Phase I oxidation and transferases, such as sulfotransferases (SULTs), for Phase II conjugation. merckvetmanual.commerckmanuals.com For many β2-agonists, sulfation is a significant metabolic pathway, and this process can be highly stereoselective. sci-hub.se For example, the metabolism of (S)-albuterol is up to 10 times slower than that of (R)-albuterol. atsjournals.org

While direct evidence for this compound's stereoselective metabolism is limited in the provided results, studies on similar compounds suggest the involvement of specific enzymes. For salbutamol, CYP enzymes are involved in its hepatic metabolism, particularly after oral administration. nih.gov Research on trantinterol identified CYP2C19, CYP2D6, and CYP3A4 as the primary isoforms involved in its hydroxylation. rsc.org Organic cation transporters (OCTs) can also exhibit stereoselectivity in the transport of adrenergic agonists, which can influence their subsequent metabolism. acs.orgnih.gov For pirbuterol (B1677960), OCT2 has been shown to mediate its selective transport. acs.orgnih.gov

The table below lists the key enzyme systems and their potential role in the stereoselective metabolism of this compound.

| Enzyme System | Function | Potential Role in this compound Metabolism |

| Cytochrome P450 (CYP450) | Catalyzes Phase I oxidative reactions. merckmanuals.com | Likely involved in the metabolism of this compound, with potential for stereoselectivity by specific isoforms like CYP2D6. nih.govacs.orgnih.gov |

| Sulfotransferases (SULTs) | Catalyzes Phase II sulfation reactions. | Known to be involved in the stereoselective metabolism of other β2-agonists. sci-hub.se |

| Organic Cation Transporters (OCTs) | Mediate the transport of drugs across cell membranes. acs.orgnih.gov | OCT2 shows selective transport of pirbuterol, potentially influencing its intracellular concentration and subsequent metabolism. acs.orgnih.gov |

In Vitro Metabolic Stability and Biotransformation Studies

In vitro metabolic stability assays are essential in early drug discovery to predict how quickly a compound will be metabolized in the body. srce.hrnih.gov These studies typically involve incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. srce.hr The results are often expressed as half-life (t1/2) or intrinsic clearance (CLint). srce.hr

While specific metabolic stability data for this compound is not available in the search results, the principles of these studies are well-established. For example, a study on beauvericin (B1667859) showed it was metabolically stable in liver microsomes and hepatocytes from various species, including humans and rats. mdpi.com In vitro systems are also used to compare the metabolic profiles across different species to select appropriate animal models for preclinical studies. scispace.com These studies can identify species-specific metabolic routes. researchgate.net

The following table outlines the common in vitro systems used for metabolic stability studies.

| In Vitro System | Description | Application |

| Liver Microsomes | Subcellular fraction containing CYP450 enzymes. srce.hr | Used to assess Phase I metabolic stability and identify metabolites. mdpi.comsrce.hr |

| Hepatocytes | Intact liver cells containing both Phase I and Phase II enzymes. srce.hr | Provide a more complete picture of metabolism, including conjugation reactions. mdpi.com |

| Recombinant CYP Enzymes | Individual CYP isoforms expressed in a cellular system. rsc.org | Used to identify the specific CYP enzymes responsible for metabolizing a drug. rsc.orgunife.it |

| Liver Slices | Thin slices of liver tissue that maintain cellular architecture and enzyme function. researchgate.net | Can be used to study the metabolism of a wide variety of chemicals. researchgate.net |

Excretion Pathways of this compound and its Metabolites in Experimental Models

Following metabolism, drugs and their metabolites are eliminated from the body through various excretion pathways, primarily via urine and feces. merckvetmanual.com The route and rate of excretion are critical pharmacokinetic parameters. europa.eu

Specific data on the excretion of this compound in experimental models is not detailed in the provided search results. However, studies on similar compounds provide insights into likely pathways. For salbutamol, oral administration in pigs and goats resulted in approximately 70% of the dose being excreted in urine and feces within six days. frontiersin.org In pigs, urinary excretion was the main route, while in goats, both urine and feces were significant pathways. frontiersin.org The parent drug and its conjugated metabolites are typically found in the excreta. frontiersin.org For another inhaled drug, 101BHG-D01, fecal excretion was the major pathway for the unchanged drug. frontiersin.org The kidneys and liver are the principal organs of excretion, with the kidneys filtering water-soluble compounds into the urine and the liver eliminating substances through the bile into the feces. merckvetmanual.com

The table below summarizes the primary excretion routes for drugs and their metabolites.

| Excretion Route | Description | Relevance to this compound |

| Renal (Urine) | Elimination of water-soluble compounds and metabolites filtered by the kidneys. merckvetmanual.com | A likely major pathway for this compound and its polar metabolites. frontiersin.org |

| Hepatic (Bile/Feces) | Elimination of compounds and metabolites from the liver into the bile, which is then excreted in the feces. merckvetmanual.com | A potential excretion route, particularly for less polar metabolites or the parent drug. frontiersin.orgfrontiersin.org |

Advanced Analytical Approaches for S Pirbuterol Research

Hyphenated Techniques for Enantiomeric Analysis (e.g., HPLC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are powerful tools for the analysis of chiral compounds like pirbuterol (B1677960). chromatographytoday.com The combination of the high separation power of chromatography with the sensitivity and specificity of mass spectrometry allows for the accurate enantiomeric analysis of (S)-Pirbuterol.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used technique for the enantioselective analysis of chiral drugs. For pirbuterol, enantiomeric separation can be achieved on a chiral stationary phase (CSP), such as a Chiralpak AD-H column. asianpubs.org The mobile phase composition is a critical factor and is systematically optimized to achieve the best separation. For instance, a mobile phase consisting of n-hexane, ethanol, and diethylamine (B46881) in a specific ratio (e.g., 90:10:0.1 v/v/v) has been shown to be effective for the separation of pirbuterol enantiomers. asianpubs.org The use of a polarimetric detector in series with a UV detector can provide additional confirmation of the enantiomeric separation. asianpubs.org Two-dimensional HPLC (2D-HPLC) can also be employed, where an achiral column is used in the first dimension to separate the target compound from the matrix, followed by a chiral column in the second dimension for enantiomeric separation. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique. To make the non-volatile pirbuterol amenable to GC analysis, derivatization is often necessary. researchgate.net Different derivatizing agents can be used to create volatile derivatives of the enantiomers, which can then be separated on a chiral GC column. researchgate.net

The choice between HPLC-MS/MS and GC-MS often depends on the specific requirements of the analysis, such as the sample matrix and the required sensitivity. Both techniques offer high selectivity and sensitivity for the determination of this compound. nih.gov

Table 1: HPLC Parameters for Enantiomeric Separation of Pirbuterol

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak AD-H (250 mm × 4.6 mm; particle size 5 µm) | asianpubs.org |

| Mobile Phase | n-hexane:ethanol:diethylamine (90:10:0.1 v/v/v) | asianpubs.org |

| Flow Rate | 1.0 mL/min | asianpubs.org |

| Temperature | 25 ºC | asianpubs.org |

| Detection | UV detector and polarimetric detector | asianpubs.org |

Spectroscopic Methods for Stereochemical Assignment and Purity

Spectroscopic techniques are indispensable for the definitive assignment of the stereochemistry and the assessment of enantiomeric purity of this compound.

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light. wikipedia.orghindsinstruments.com VCD is particularly powerful for determining the absolute configuration of chiral molecules in solution. mdpi.comsemanticscholar.orgresearchgate.net The experimental VCD spectrum of this compound can be compared with the spectrum predicted by quantum mechanical calculations to confirm its absolute stereochemistry. semanticscholar.org This method is recognized by regulatory agencies like the FDA for absolute configuration assignment. semanticscholar.org

Electronic Circular Dichroism (ECD) is another chiroptical technique that provides information about the stereochemistry of a molecule. mdpi.comjascoinc.com It measures the differential absorption of left and right circularly polarized UV-Vis light. mdpi.com Similar to VCD, the experimental ECD spectrum can be compared with theoretical calculations to assign the absolute configuration. nih.gov

These spectroscopic methods, often used in conjunction, provide a comprehensive characterization of the stereochemical properties of this compound.

Table 2: Spectroscopic Methods for this compound Analysis

| Technique | Application | Reference |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. | nptel.ac.ingoogle.com |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration in solution. | wikipedia.orgmdpi.comsemanticscholar.org |

| Electronic Circular Dichroism (ECD) | Assignment of absolute configuration. | mdpi.comjascoinc.comnih.gov |

Application of Quality by Design (QbD) in Analytical Method Development for Chiral Compounds

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. biomedpharmajournal.org When applied to analytical methods (Analytical QbD or AQbD), it ensures the development of robust and reliable methods. researchgate.netnih.govamericanpharmaceuticalreview.com

For chiral compounds like this compound, the development of a robust enantioselective analytical method is critical. The AQbD approach involves several key steps:

Analytical Target Profile (ATP): This defines the goal of the analytical method, including the required accuracy, precision, and sensitivity for the enantiomeric purity determination of this compound. biomedpharmajournal.orgacs.org

Critical Quality Attributes (CQAs): These are the properties of the analytical result that should be within an appropriate limit, range, or distribution to ensure the desired quality. For this compound, the key CQA is the enantiomeric purity.

Risk Assessment: This step identifies the factors that could potentially impact the CQAs. For a chiral HPLC method, these could include column type, mobile phase composition, pH, flow rate, and temperature.

Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically investigate the effects of multiple parameters and their interactions on the method performance. nih.govstatease.com This allows for the efficient optimization of the chiral separation. mdpi.com

Method Operable Design Region (MODR): The MODR is the multidimensional space of experimental parameters within which the method is proven to be robust and reliable. americanpharmaceuticalreview.comacs.org

Control Strategy: This involves defining the operational controls and system suitability tests to ensure the method performs as expected throughout its lifecycle.

By applying QbD principles, a robust and reliable analytical method for the enantiomeric analysis of this compound can be developed, ensuring consistent and accurate results. nanobioletters.com

Bioanalytical Chemistry Methodologies for Experimental Matrices

The analysis of this compound in biological matrices such as plasma, urine, and tissues presents unique challenges due to the complexity of these samples. nih.govcore.ac.uk Bioanalytical methods must be highly selective and sensitive to accurately quantify the enantiomers at low concentrations. japsonline.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and wide dynamic range. shimadzu.com.sg The development of a bioanalytical method for this compound involves several key steps:

Sample Preparation: This is a critical step to remove interferences from the biological matrix and concentrate the analyte. core.ac.uk Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be employed. For pirbuterol and other β-agonists, which can form conjugates in the body, an enzymatic hydrolysis step may be necessary prior to extraction to measure the total concentration. core.ac.uk

Chromatographic Separation: A robust chiral HPLC method is required to separate this compound from its (R)-enantiomer and any potential metabolites. The method developed for bulk drug analysis can often be adapted for bioanalytical applications, but may require further optimization to account for matrix effects. nih.gov

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions for each enantiomer. This minimizes the impact of co-eluting matrix components.

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. europa.eufda.gov Validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix. japsonline.com

The application of these rigorous bioanalytical methodologies is essential for pharmacokinetic and metabolic studies of this compound. sci-hub.se

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-Pirbuterol |

| Pirbuterol |

| Ethanol |

| Diethylamine |

| n-hexane |

Perspectives and Future Directions in S Pirbuterol Research

Advancements in Stereoselective Synthesis Technologies for Enantiopure Compounds

The production of enantiomerically pure drugs is a critical aspect of modern pharmaceutical development, driven by the recognition that different enantiomers can have vastly different pharmacological and toxicological profiles. rsc.orgjocpr.com The demand for single-enantiomer compounds like (S)-Pirbuterol has spurred significant innovation in stereoselective synthesis. ptfarm.pl Several advanced technologies are now available to produce such compounds with high efficiency and purity. jocpr.com

Key methodologies applicable to the synthesis of enantiopure compounds include:

Asymmetric Catalysis: This is one of the most powerful techniques for stereoselective synthesis. jocpr.com It employs chiral catalysts, often transition metal complexes with chiral ligands, to preferentially guide a reaction toward the formation of one enantiomer over the other. jocpr.com Landmark work in this area, including the development of chiral phosphine (B1218219) ligands, has enabled the efficient production of enantiomerically pure drugs. jocpr.com

Biocatalysis: This approach uses enzymes to catalyze stereoselective transformations with high specificity. jocpr.com Enzymes operate under mild conditions and offer excellent control over stereochemistry, reducing the formation of unwanted byproducts. jocpr.com Techniques like enzyme engineering and multienzyme cascade reactions are further expanding the capabilities of biocatalysis for synthesizing complex chiral molecules. jocpr.com

Organocatalysis: The use of small organic molecules as catalysts has emerged as a versatile tool in stereoselective synthesis. jocpr.com This method avoids the use of potentially toxic or expensive metals and has proven effective in a wide range of chemical transformations.

Chiral Auxiliaries: This classic strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction. Facile synthesis of chiral sulfoxide (B87167) esters using menthols as a chiral auxiliary is one such example. researchgate.net

These technologies represent significant progress in the ability to synthesize enantiopure pharmaceuticals, ensuring greater safety and efficacy. jocpr.com

Table 1: Comparison of Modern Stereoselective Synthesis Techniques

| Synthesis Technology | Core Principle | Key Advantages |

|---|---|---|

| Asymmetric Catalysis | Uses chiral catalysts (e.g., metal-ligand complexes) to direct the formation of a specific enantiomer. jocpr.com | High efficiency, broad applicability, catalytic nature (small amount of catalyst needed). jocpr.com |

| Biocatalysis | Employs enzymes as natural catalysts for stereospecific reactions. jocpr.com | High selectivity, environmentally friendly (mild conditions), can be used in multi-enzyme cascades. jocpr.com |

| Organocatalysis | Utilizes small, chiral organic molecules as catalysts. jocpr.com | Metal-free, robust, versatile for various reaction types. jocpr.com |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the starting material to control stereochemistry. researchgate.netmdpi.com | Reliable and predictable control, well-established methodology. mdpi.com |

Novel Analytical Methodologies for Complex Chiral Systems

The analysis and separation of enantiomers are crucial for quality control, drug development, and regulatory compliance. mdpi.comamericanpharmaceuticalreview.com As the focus on enantiopure pharmaceuticals has intensified, so has the development of sophisticated analytical techniques capable of resolving complex chiral systems. rsc.orgmdpi.com

High-performance liquid chromatography (HPLC) is a cornerstone of chiral analysis. mdpi.comnih.gov The primary approach is the direct method using a Chiral Stationary Phase (CSP). nih.gov CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to their separation. mdpi.com Polysaccharides, cyclodextrins, and macrocyclic antibiotics are common types of chiral selectors used in commercially available CSPs. nih.govwikipedia.org

Capillary Electrophoresis (CE) has also become a powerful tool for chiral separations, offering high efficiency and rapid analysis times. chrom-china.commdpi.com In CE, a chiral selector is typically added to the running buffer, creating a chiral environment that allows for the differential migration of enantiomers. chrom-china.com

More recent innovations in chiral analysis include:

Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid (like CO2) as the mobile phase and is often coupled with chiral stationary phases for fast and efficient separations. mdpi.com

Advanced Detection Methods: Combining chiral separation techniques with mass spectrometry (LC-MS) provides exceptional selectivity and sensitivity, which is particularly useful for analyzing chiral drugs in complex biological matrices like plasma. americanpharmaceuticalreview.comresearchgate.net

Novel Materials: Researchers are exploring new materials for chiral separations, such as porous polymers containing β-cyclodextrin for gas chromatography (GC) and various nanoparticles in capillary electrophoresis. chrom-china.comrsc.org

Hydrodynamic Chirality: A novel concept that uses a rotating electric field to separate chiral molecules based on their handedness, promising a less expensive and faster alternative to traditional chromatography. grantome.com

Table 2: Overview of Key Chiral Analytical Techniques

| Technique | Principle of Separation | Common Applications |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). mdpi.comamericanpharmaceuticalreview.com | Pharmaceutical quality control, pharmacokinetic studies, purity assessment. mdpi.commdpi.com |

| Chiral CE | Differential migration of enantiomers in an electric field in the presence of a Chiral Selector in the buffer. chrom-china.com | Analysis of chiral drugs, bioavailability studies, enantiomeric purity determination. mdpi.com |

| Chiral SFC | Combines a supercritical fluid mobile phase with a Chiral Stationary Phase for separation. mdpi.com | High-throughput screening, preparative separation of enantiomers. mdpi.comwikipedia.org |

| LC-MS/MS | Couples HPLC separation with mass spectrometric detection for high selectivity and sensitivity. americanpharmaceuticalreview.comresearchgate.net | Bioanalysis of chiral drugs in biological fluids (plasma, urine). researchgate.netmdpi.com |

Unexplored Molecular and Cellular Pathways Influenced by this compound in Experimental Models

While the primary pathway for this compound involves β2AR-mediated cAMP production, the full spectrum of its molecular and cellular effects is likely more complex and remains an area for future exploration. drugbank.comgenome.jp Research on other β2-agonists suggests several potential avenues of investigation for this compound.

Anti-inflammatory Signaling: β2AR agonists have demonstrated potent anti-inflammatory effects in experimental models of acute lung injury. nih.gov These effects may be linked to the suppression of pro-inflammatory signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, and the modulation of cytokine release (e.g., reducing TNF-α). nih.gov The ability of this compound to influence these inflammatory cascades in various cell types, such as alveolar macrophages, warrants further study. nih.gov

Receptor-Mediated Membrane Permeation: Recent molecular dynamics simulations have revealed that GPCRs themselves can create a favorable pathway for drug molecules to permeate the cell membrane. biorxiv.org Studies on salmeterol (B1361061) and salbutamol (B1663637) suggest that the β2AR surface can enhance the translocation of these drugs across the lipid bilayer. biorxiv.org Investigating whether this compound utilizes a similar receptor-facilitated entry mechanism could provide new insights into drug delivery and pharmacokinetics. biorxiv.orgnih.gov

Interaction with Other Signaling Networks: The β2AR pathway does not operate in isolation. There is evidence of significant crosstalk with other signaling systems, such as the glucocorticoid receptor pathway. nih.gov Genetic variations in pathway-related genes, like ADCY9 (adenylyl cyclase type 9), have been shown to alter the response to beta-agonists. nih.gov Future research could use this compound to probe these interactions and understand how they influence cellular responses in different genetic contexts. nih.gov

Long-term Signaling Effects (Tachyphylaxis): Chronic administration of β-agonists can lead to tachyphylaxis, or tolerance, where the cellular response diminishes over time. wikidoc.org This is often associated with receptor desensitization and downregulation. However, studies in murine models suggest that the duration of treatment with β-agonists and antagonists can have reciprocating effects on cellular signaling and receptor density. pnas.org Using this compound in chronic exposure models could help elucidate the specific molecular mechanisms (e.g., receptor phosphorylation, β-arrestin recruitment, changes in gene expression) that govern these long-term adaptive changes.

Exploring these less-characterized pathways will deepen our understanding of the complete pharmacological profile of this compound and may reveal novel therapeutic opportunities or strategies for personalized medicine. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing (S)-Pirbuterol’s purity and stereochemical configuration?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with chiral stationary phases to resolve enantiomers and confirm stereochemical purity. Spectroscopic methods (e.g., NMR, IR) should be employed to validate structural integrity, particularly focusing on hydroxyl and tertiary amine groups. Mass spectrometry (MS) can quantify impurities at trace levels .

- Key Considerations : Ensure calibration standards are enantiomerically pure, and cross-validate results with X-ray crystallography if crystalline forms are available .

Q. How can researchers design a pilot study to evaluate this compound’s bronchodilatory efficacy in preclinical models?

- Methodological Answer : Adopt the PICOT framework:

- P opulation: Rodent models with induced bronchoconstriction.

- I ntervention: Administer this compound at varying doses (e.g., 0.1–10 mg/kg).

- C omparison: Use racemic Pirbuterol or (R)-isomer as controls.

- O utcome: Measure airway resistance via plethysmography.

- T ime: Assess acute effects (30–60 minutes post-administration).

Include dose-response curves and statistical power analysis to determine sample size .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines:

- Use EN 166-certified safety goggles and NIOSH-approved respirators to prevent inhalation.

- Store in airtight containers under inert gas to avoid degradation.

- Implement emergency procedures for accidental exposure (e.g., skin decontamination with soap/water, immediate medical consultation for respiratory distress) .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s metabolic stability be systematically resolved?

- Methodological Answer : Apply contradiction analysis frameworks:

Replicate Studies : Ensure identical experimental conditions (e.g., pH, temperature, enzyme sources).

Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., interspecies differences in cytochrome P450 activity).

Mechanistic Modeling : Use in silico tools (e.g., molecular docking) to predict metabolic pathways and compare with empirical data .

Q. What strategies optimize the enantioselective synthesis of this compound to minimize racemization?

- Methodological Answer :

- Employ asymmetric catalysis (e.g., chiral ligands in palladium-mediated cross-coupling).

- Monitor reaction kinetics using real-time HPLC to detect early racemization.

- Use low-temperature conditions (<0°C) during critical steps to stabilize intermediates .

- Validation : Confirm enantiomeric excess (ee) via polarimetry and chiral chromatography .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve dose optimization for this compound in heterogeneous populations?

- Methodological Answer :

- Collect population-specific PK data (e.g., age, hepatic/renal function).

- Develop compartmental models using software like NONMEM or Monolix to simulate absorption/distribution.

- Integrate Bayesian estimation for individualized dosing regimens.

- Validate models against clinical trial data, adjusting for covariates like protein binding .

Q. What ethical and methodological challenges arise when designing clinical trials for this compound in pediatric asthma?

- Methodological Answer :

- Ethical : Ensure informed consent/assent protocols comply with local IRB standards.

- Design : Use adaptive trial designs (e.g., Bayesian response-adaptive randomization) to minimize exposure risks.

- Outcome Metrics : Include lung function (FEV1) and quality-of-life indices, adjusted for age-related variability .

Data Management and Reporting

Q. How should researchers address variability in this compound’s bioavailability data across studies?

- Methodological Answer :

- Conduct sensitivity analysis to identify outlier sources (e.g., formulation excipients, fasting vs. fed states).

- Report data with precision aligned to instrumentation limits (e.g., ±0.01 mg/mL for HPLC assays).

- Use mixed-effects models to account for inter-study heterogeneity .

Q. What frameworks ensure reproducibility in this compound’s preclinical efficacy studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.